![molecular formula C14H19NO2 B12591518 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one CAS No. 646521-18-8](/img/structure/B12591518.png)
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one is a compound that features a pyrrolidine ring, a phenyl group with a hydroxymethyl substituent, and a propanone backbone
Preparation Methods
The synthesis of 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the Petasis reaction, which is a multi-component reaction involving an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it suitable for various applications. Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group in the propanone backbone can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially inhibiting their function. The phenyl group may also play a role in binding to hydrophobic pockets within target proteins. These interactions can lead to the modulation of biological pathways, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
α-Pyrrolidinoisohexanophenone: A stimulant drug with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
646521-18-8 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-11(15-8-2-3-9-15)14(17)13-6-4-12(10-16)5-7-13/h4-7,11,16H,2-3,8-10H2,1H3 |
InChI Key |
MOCYRRGUYQCODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CO)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


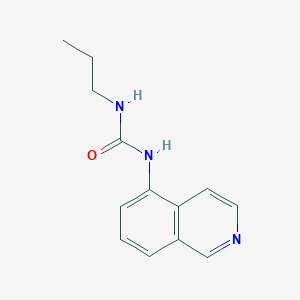
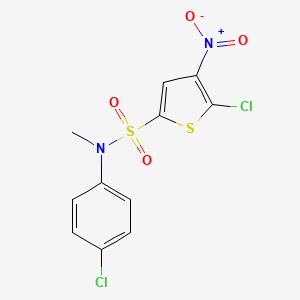
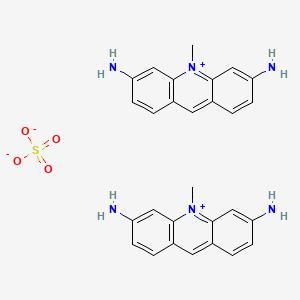
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
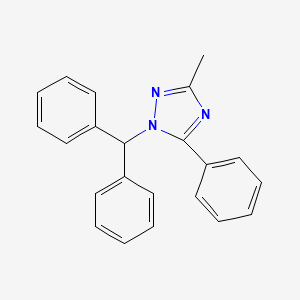
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
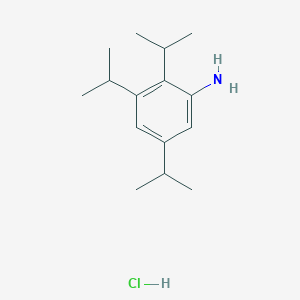
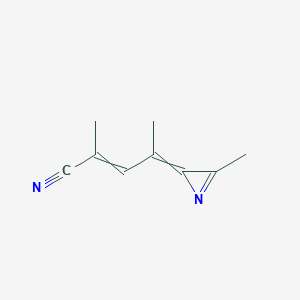
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)
